Cas no 2197670-85-0 (N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide)

N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide is a specialized acrylamide derivative featuring a tert-butyl-substituted pyrimidine core. Its structure combines a reactive acrylamide moiety with a sterically hindered pyrimidine group, making it valuable for applications in polymer chemistry and crosslinking reactions. The tert-butyl group enhances steric stability, while the acrylamide functionality allows for efficient incorporation into polymeric matrices via radical polymerization. This compound is particularly useful in the synthesis of functionalized polymers with tailored thermal and mechanical properties. Its high purity and well-defined structure ensure consistent performance in research and industrial settings, particularly where precise molecular design is critical.
N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide structure
2197670-85-0 structure
Product name:N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide
CAS No:2197670-85-0
MF:C14H20N4O2
MW:276.334202766418
CID:5411062
PubChem ID:145897088

N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide Chemical and Physical Properties

Names and Identifiers

    • 2197670-85-0
    • N-{2-[(2-tert-butylpyrimidin-5-yl)carbamoyl]ethyl}prop-2-enamide
    • EN300-26578322
    • Z1479101307
    • N-[3-[[2-(1,1-Dimethylethyl)-5-pyrimidinyl]amino]-3-oxopropyl]-2-propenamide
    • N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide
    • Inchi: 1S/C14H20N4O2/c1-5-11(19)15-7-6-12(20)18-10-8-16-13(17-9-10)14(2,3)4/h5,8-9H,1,6-7H2,2-4H3,(H,15,19)(H,18,20)
    • InChI Key: OFUMIHIATRAXDX-UHFFFAOYSA-N
    • SMILES: C(NCCC(NC1=CN=C(C(C)(C)C)N=C1)=O)(=O)C=C

Computed Properties

  • Exact Mass: 276.15862589g/mol
  • Monoisotopic Mass: 276.15862589g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 6
  • Complexity: 355
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 84Ų
  • XLogP3: 0.9

Experimental Properties

  • Density: 1.138±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 537.3±46.0 °C(Predicted)
  • pka: 12.63±0.70(Predicted)

N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26578322-0.05g
N-{2-[(2-tert-butylpyrimidin-5-yl)carbamoyl]ethyl}prop-2-enamide
2197670-85-0 95.0%
0.05g
$246.0 2025-03-20

Additional information on N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide

Comprehensive Analysis of N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide (CAS No. 2197670-85-0): Properties, Applications, and Innovations

N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide (CAS No. 2197670-85-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This molecule features a unique pyrimidine core modified with a tert-butyl group and an acrylamide moiety, making it a versatile intermediate for drug discovery and polymer chemistry. Its structural complexity and functional groups enable diverse applications, from targeted therapeutics to advanced material synthesis.

The compound's CAS No. 2197670-85-0 serves as a critical identifier for researchers seeking high-purity reagents or exploring its biochemical interactions. Recent studies highlight its potential in kinase inhibition, a hot topic in oncology research, where pyrimidine derivatives are investigated for their ability to modulate cell signaling pathways. Additionally, the prop-2-enamide group allows for covalent binding or polymerization, aligning with trends in bioconjugation and smart materials development.

From a synthetic chemistry perspective, N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide exemplifies modern structure-activity relationship (SAR) optimization. The tert-butyl substituent enhances metabolic stability—a key consideration in drug design—while the carbamoylethyl linker improves solubility. Such features address common challenges like oral bioavailability and blood-brain barrier penetration, frequently searched terms in medicinal chemistry forums.

In material science, this compound's acrylamide functionality enables participation in radical polymerization, a process widely used in hydrogels and adhesives. Researchers exploring responsive polymers or drug-eluting coatings may find its dual reactivity (Michael acceptor and hydrogen-bond donor) particularly valuable. These applications resonate with industry demands for sustainable materials and controlled-release systems.

Analytical characterization of CAS No. 2197670-85-0 typically involves HPLC purity analysis, mass spectrometry, and NMR spectroscopy—techniques central to quality control in fine chemical production. The compound's stability under various pH conditions (pH-dependent degradation) is another area of interest, especially for formulators developing long-acting injectables or topical formulations.

As the scientific community prioritizes green chemistry, synthetic routes to N-{2-(2-tert-butylpyrimidin-5-yl)carbamoylethyl}prop-2-enamide that minimize heavy metal catalysts or hazardous solvents are gaining traction. This aligns with searches for eco-friendly synthesis and atom economy principles. Furthermore, computational studies (molecular docking or DFT calculations) on this compound may predict its interactions with biological targets—a methodology frequently queried in AI-driven drug discovery platforms.

In conclusion, 2197670-85-0 represents a multifaceted chemical entity bridging medicinal chemistry and advanced materials. Its structural motifs cater to contemporary needs in precision medicine and functional polymers, while its characterization exemplifies modern analytical workflows. Ongoing research will likely uncover further utilities for this pyrimidine-acrylamide hybrid, particularly in interdisciplinary applications combining chemistry with biology and engineering.

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